molecular formula C4H12N2 B050750 N-Methyl-1,3-propanediamine CAS No. 6291-84-5

N-Methyl-1,3-propanediamine

Cat. No. B050750
CAS RN: 6291-84-5
M. Wt: 88.15 g/mol
InChI Key: QHJABUZHRJTCAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methyl-1,3-propanediamine derivatives and related complexes often involves direct reactions of the diamine with metal salts or through the modification of the diamine's structure to introduce additional functional groups. For instance, complexes [Cu(N3)2(mtn)]n and [Ni(N3)2(mtn)]n, where mtn represents N-methyl-1,3-propanediamine, have been synthesized and characterized. These complexes exhibit alternating μ1,1- and μ1,3-azido bridged chains, showcasing the versatility of N-methyl-1,3-propanediamine in forming coordination polymers with interesting magnetic properties (Bhowmik et al., 2014).

Molecular Structure Analysis

The molecular structure of N-methyl-1,3-propanediamine derivatives is crucial in determining the properties of the synthesized complexes. The structural analysis of such complexes reveals diverse coordination geometries around the central metal ion, influenced by the ligand's binding mode. For example, the complexes synthesized by Bhowmik et al. (2014) show distorted octahedral geometry, where each metal atom is coordinated to six nitrogen atoms from four azide anions and one N-methyl-1,3-propanediamine molecule.

Chemical Reactions and Properties

Chemical reactions involving N-methyl-1,3-propanediamine often lead to the formation of complexes with varied properties, including magnetic and optical characteristics. The ability of N-methyl-1,3-propanediamine to act as a ligand and its flexibility in binding modes allow for the synthesis of compounds with specific desired properties, such as alternating ferro/antiferromagnetic chains in the previously mentioned complexes (Bhowmik et al., 2014).

Scientific Research Applications

  • Metal Complex Synthesis : "N-Methyl-1,3-propanediamine" has been used in the synthesis of metal complexes. For instance, a study by Ž. Đurić et al. (2020) explored the modulation of the structure of an octahedral 1,3-propanediamine-nickel(II) complex by introducing methyl substituents, revealing the impact of structural changes on the complex's characteristics (Đurić et al., 2020).

  • Magnetic Properties : Bhowmik et al. (2014) synthesized new azido bridged chains using "N-Methyl-1,3-propanediamine" and investigated their crystal structure and magnetic properties, contributing to the understanding of metal-organic frameworks (Bhowmik et al., 2014).

  • Physical Chemistry : Verevkin and Chernyak (2012) measured the vapor pressures of various aliphatic propanediamines including "N-Methyl-1,3-propanediamine," contributing to the knowledge of their thermodynamic properties (Verevkin & Chernyak, 2012).

  • Catalysis in Organic Reactions : In the field of organic chemistry, "N-Methyl-1,3-propanediamine" was used as a catalyst for the Baylis–Hillman reaction of cycloalkenones, as studied by Lee et al. (2004), demonstrating its effectiveness in accelerating reaction rates (Lee et al., 2004).

  • Schiff Base Synthesis : Mahapatra et al. (2018) synthesized new asymmetric Schiff bases and their Cu(II) complexes using 1,3-propanediamine derivatives, providing insights into molecular structures and interactions (Mahapatra et al., 2018).

  • Radioprotective Activity : A study by Oiry et al. (1995) on the synthesis and evaluation of "N-Methyl-1,3-propanediamine" derivatives for potential radioprotective properties in mice, though they found these compounds lacked radioprotective activity (Oiry et al., 1995).

  • Nucleophilic Substitution Reactions : İbİŞoĞlu et al. (2009) investigated the reactions of "N-Methyl-1,3-propanediamine" with octachlorocyclotetraphosphazatetraene, leading to novel spiro and dispiroansa derivatives of cyclotetraphosphazene (İbİŞoĞlu et al., 2009).

  • Chromatography : Xu Pei-jun (2008) developed a capillary gas chromatography method for determining 1,3-Propanediamine, highlighting its application in quality control (Xu Pei-jun, 2008).

  • Organocatalysis : Hirata et al. (2013) introduced a 1,3-propanediamine unit in organocatalysts for the aza-Morita–Baylis–Hillman reaction, showing high chemical yields and enantioselectivity (Hirata et al., 2013).

Safety And Hazards

N-Methyl-1,3-propanediamine is a flammable liquid and vapor. It is fatal if inhaled and harmful if swallowed. It causes severe skin burns and eye damage .

properties

IUPAC Name

N'-methylpropane-1,3-diamine
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InChI

InChI=1S/C4H12N2/c1-6-4-2-3-5/h6H,2-5H2,1H3
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InChI Key

QHJABUZHRJTCAR-UHFFFAOYSA-N
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Canonical SMILES

CNCCCN
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Molecular Formula

C4H12N2
Record name 3-METHYLAMINOPROPYLAMINE
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DSSTOX Substance ID

DTXSID5064201
Record name N-Methyl-1,3-propanediamine
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Molecular Weight

88.15 g/mol
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Physical Description

3-methylaminopropylamine is a dark amber liquid. (NTP, 1992)
Record name 3-METHYLAMINOPROPYLAMINE
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Boiling Point

282 to 286 °F at 760 mmHg (NTP, 1992)
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Flash Point

96 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
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Density

0.844 (NTP, 1992) - Less dense than water; will float
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Product Name

N-Methyl-1,3-propanediamine

CAS RN

6291-84-5
Record name 3-METHYLAMINOPROPYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
476
Citations
C Gao, D Yan, W Tang - Macromolecular Chemistry and …, 2001 - Wiley Online Library
The new approach to the synthesis of hyperbranched polymers from commercially available A 2 ‐ and BB′ 2 ‐ type monomers has been developed further. In this work, hyperbranched …
Number of citations: 43 onlinelibrary.wiley.com
S Mouhoubi, L Dubois, PL Fosbøl, G De Weireld… - … Research and Design, 2020 - Elsevier
Carbone capture by absorption–regeneration technology is a well-known process. However, the development and utilization of new solvents remains crucial to lower its energy …
Number of citations: 16 www.sciencedirect.com
A Ghosh, S Koner, NR Chaudhuri - Thermochimica acta, 1988 - Elsevier
[NiL 2 (H 2 O)Cl]Cl·nH 2 O (L=N-methyl-1,3-propanediamine: n=0 and 1). [NiL 2 X 2 ] [X = Br, CF 3 CO 2 and CCl 3 CO 2 ], and [NiL 2 ,(H 2 O)Y]·H 2 O (Y = SO 4 and SeO 4 ) have been …
Number of citations: 12 www.sciencedirect.com
D Moon, S Tanaka, T Akitsu, JH Choi - Journal of Molecular Structure, 2018 - Elsevier
Two new copper (II) complexes, [Cu(N-Metn) 2 Cl]BF 4 (1) and [Cu(Me 2 tn) 2 (N 3 )]N 3 (2) (N-Metn = N-methyl-1,3-propanediamine; Me 2 tn = 2,2-dimethyl-1,3-propanediamine), have …
Number of citations: 15 www.sciencedirect.com
K Sobala, H Kierzkowska-Pawlak - Chinese Journal of Chemical …, 2019 - Elsevier
Differential heat of absorption of CO 2 in aqueous solutions of N,N-diethylethanolamine (DEEA) and activated DEEA solutions up to a total concentration of 2 mol·L −1 was measured as …
Number of citations: 7 www.sciencedirect.com
C Ho, WO Lee, YT Wong - Journal of Chromatography A, 2012 - Elsevier
Morantel, pyrantel and their drug-related metabolites in food of animal-origin are regulated as sum of residues which may be hydrolysed to N-methyl-1,3-propanediamine (NMPA). In …
Number of citations: 7 www.sciencedirect.com
F Yang, Z Wu, J Ma, H Wang, Y Li, L Chen - Catalysis letters, 2011 - Springer
Continuous synthesis of N-methylhomopiperazine over Cu–Cr–Mg/γ-Al 2 O 3 has been developed. The doped Cr improves the dispersion of the Cu 0 particles and inhibits the …
Number of citations: 8 link.springer.com
T Li, X Xu, M Huang, M Wang, Q Wu - Zeitschrift für Kristallographie …, 2021 - degruyter.com
Zeitschrift für Kristallographie - New Crystal Structures Page 1 Tianyu Li, Xindi Xu, Meifen Huang, Man Wang and Qiong Wu* Crystal structure of tris(azido-κ1N)-(N(2-aminoethyl)-N-methyl-1,3-propanediamineκ3N,N′,N′′)cobalt(III) …
Number of citations: 3 www.degruyter.com
AK McCasland, NW Alcock, DH Busch - … Crystallographica Section C …, 1998 - scripts.iucr.org
The preparation and crystal structure of the title complex, [CuCl2(C7H19N3)], are described. The CuII ion has distorted tetragonal pyramidal geometry, with Cl axial; the axial Cu—Cl …
Number of citations: 3 scripts.iucr.org
CM Jens - 2011 - ntnuopen.ntnu.no
In this work the loaded MAPA system has been thermodynamically characterized. This was done by measuring the phase- and chemical equilibrium in the laboratory, as vapor - liquid - …
Number of citations: 2 ntnuopen.ntnu.no

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